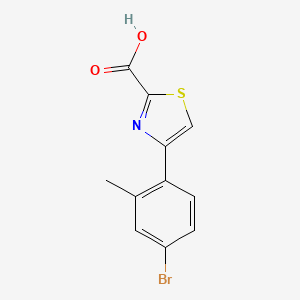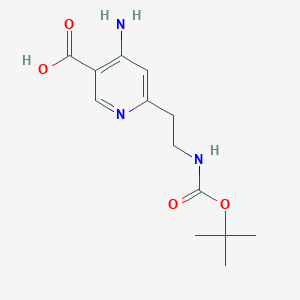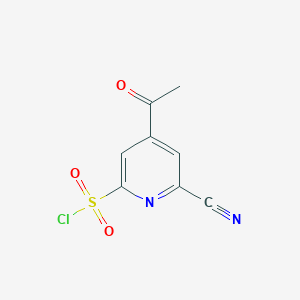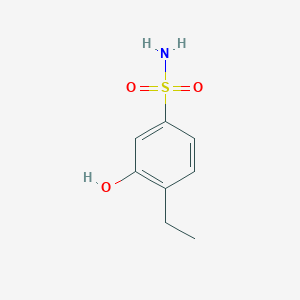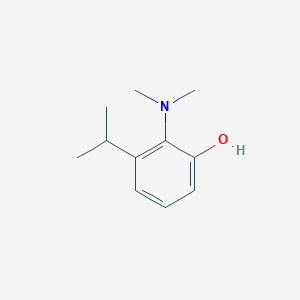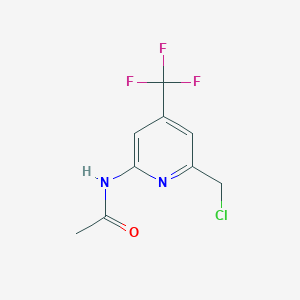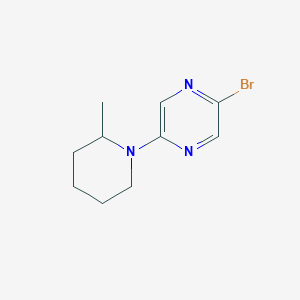
2-(Chloromethyl)-6-iodoisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-iodoisonicotinonitrile is a chemical compound that belongs to the class of halogenated isonicotinonitriles. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-iodoisonicotinonitrile typically involves the halogenation of isonicotinonitrile derivatives. One common method includes the reaction of 2-methylisonicotinonitrile with iodine monochloride (ICl) under controlled conditions to introduce the iodine and chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)-6-iodoisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(azidomethyl)-6-iodoisonicotinonitrile .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-iodoisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-iodoisonicotinonitrile involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Chloromethyl-4-methylquinazoline: Another halogenated heterocycle with similar reactivity.
2-Chloromethyl-1,3-dioxolane: A compound with a different ring structure but similar halogenation pattern.
Eigenschaften
Molekularformel |
C7H4ClIN2 |
|---|---|
Molekulargewicht |
278.48 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4ClIN2/c8-3-6-1-5(4-10)2-7(9)11-6/h1-2H,3H2 |
InChI-Schlüssel |
GFQUKMFYYUJKHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCl)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


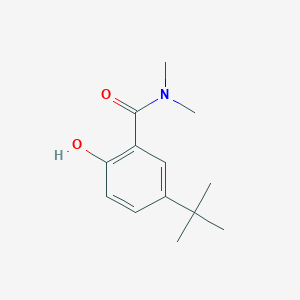
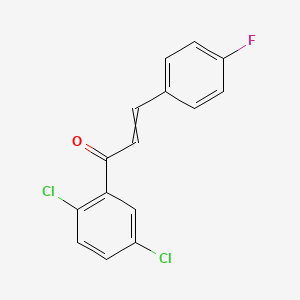
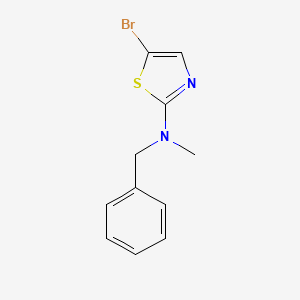
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)

